molecular formula C11H16Cl2N2O B6225317 N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride CAS No. 2768327-54-2

N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride

Cat. No. B6225317
CAS RN: 2768327-54-2
M. Wt: 263.2
InChI Key:
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Description

N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride, also known as N-acetyl-5-methylamino-1,3-dihydro-2H-isoindole-2-carboxamide dihydrochloride (NACID), is a synthetic compound used in a variety of scientific research applications. It is a water-soluble, crystalline solid with a molecular weight of 305.86 g/mol. NACID has been used in a wide range of studies, including those related to its biochemical and physiological effects, as well as its potential applications in the laboratory.

Scientific Research Applications

NACID has been used in a variety of scientific research applications, such as in the study of its biochemical and physiological effects as well as its potential applications in the laboratory. It has been used to study the effects of oxidative stress, as well as its potential use as an anti-inflammatory agent. It has also been studied for its potential use in drug delivery systems. Additionally, NACID has been used to study the effects of its metabolites on the central nervous system, and its potential use as an antidepressant.

Mechanism of Action

NACID has been shown to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is involved in the metabolism of several drugs, and inhibition of CYP2D6 can lead to an increase in the bioavailability of certain drugs. Additionally, NACID has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of several neurotransmitters. Inhibition of MAO can lead to an increase in the levels of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
NACID has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in certain types of cancer cells, as well as to inhibit the growth of certain types of bacteria. Additionally, NACID has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

NACID has several advantages for use in laboratory experiments. It is a water-soluble compound, making it easy to work with in aqueous solutions. Additionally, it has a low toxicity and is relatively stable in aqueous solutions. However, it is important to note that NACID is an inhibitor of CYP2D6 and MAO, and so care should be taken when using it in experiments that involve these enzymes.

Future Directions

NACID is a promising compound for use in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent and a drug delivery system. Additionally, its potential use as an antidepressant and its ability to induce apoptosis in certain types of cancer cells are being investigated. Additionally, further research is needed to investigate the effects of NACID on the central nervous system and its potential use in the treatment of neurodegenerative diseases. Finally, research is needed to investigate the effects of NACID on other enzymes and its potential use in other areas of medicine.

Synthesis Methods

NACID can be synthesized from the reaction of 5-methylamino-1,3-dihydro-2H-isoindole-2-carboxylic acid with acetic anhydride in the presence of pyridine. The reaction is carried out at room temperature and the product is precipitated by adding an aqueous solution of sodium bicarbonate. The product is then purified by recrystallization from methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride involves the reaction of 2,3-dihydro-1H-isoindole-5-carboxylic acid with methylamine followed by acetylation of the resulting amine with acetic anhydride. The final product is obtained by treatment of the acetamide with hydrochloric acid.", "Starting Materials": [ "2,3-dihydro-1H-isoindole-5-carboxylic acid", "Methylamine", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-isoindole-5-carboxylic acid is reacted with excess methylamine in the presence of a suitable solvent and a catalyst such as triethylamine. The reaction mixture is heated under reflux for several hours to form the corresponding amine.", "Step 2: The resulting amine is acetylated with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours to form the acetamide.", "Step 3: The acetamide is treated with hydrochloric acid to form the dihydrochloride salt of N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide." ] }

CAS RN

2768327-54-2

Product Name

N-[(2,3-dihydro-1H-isoindol-5-yl)methyl]acetamide dihydrochloride

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.2

Purity

95

Origin of Product

United States

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